molecular formula C11H15N B3174890 7-Isopropylindoline CAS No. 954571-03-0

7-Isopropylindoline

Cat. No.: B3174890
CAS No.: 954571-03-0
M. Wt: 161.24 g/mol
InChI Key: PBARXUNVUDKBGW-UHFFFAOYSA-N
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Description

7-Isopropylindoline is a nitrogen-containing heterocyclic compound with the molecular formula C11H13N It is a derivative of indoline, characterized by the presence of an isopropyl group at the 7th position of the indoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Isopropylindoline can be achieved through several methods. One common approach involves the reduction of 7-isopropylindole. This reduction can be carried out using catalytic hydrogenation or other reducing agents such as lithium aluminum hydride (LiAlH4) under appropriate conditions.

Another method involves the intramolecular cyclization of suitable precursors. For instance, the reaction of 7-isopropyl-2-nitrobenzylamine with a reducing agent can lead to the formation of this compound through a cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes typically use palladium or platinum catalysts under high-pressure hydrogen gas to achieve efficient reduction of the corresponding indole derivatives.

Chemical Reactions Analysis

Types of Reactions

7-Isopropylindoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 7-isopropylindole-2,3-dione using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of 7-isopropylindole can yield this compound, as mentioned earlier.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium or platinum catalysts.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or nitrating agents.

Major Products Formed

    Oxidation: 7-isopropylindole-2,3-dione.

    Reduction: this compound.

    Substitution: Various substituted indoline derivatives depending on the electrophile used.

Scientific Research Applications

7-Isopropylindoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its derivatives are used in the development of new materials with unique properties.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their potential as pharmaceutical agents, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    7-Isopropylindole: The precursor to 7-Isopropylindoline, differing by the presence of a double bond in the indole ring.

    6-Isopropylindoline: An isomer with the isopropyl group at the 6th position.

    7-Isopropylindole-2,3-dione: An oxidized form of this compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group at the 7th position can affect the compound’s electronic properties and steric interactions, making it distinct from other indoline derivatives.

Properties

IUPAC Name

7-propan-2-yl-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8(2)10-5-3-4-9-6-7-12-11(9)10/h3-5,8,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBARXUNVUDKBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC2=C1NCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101280406
Record name 2,3-Dihydro-7-(1-methylethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954571-03-0
Record name 2,3-Dihydro-7-(1-methylethyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954571-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-7-(1-methylethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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